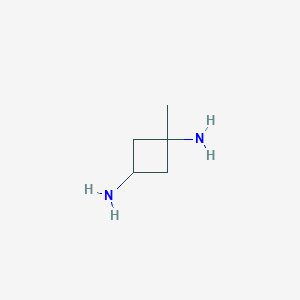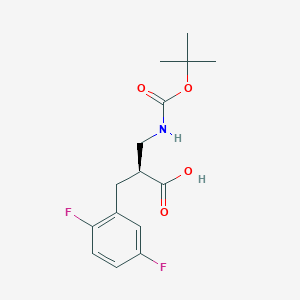
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate is an organic compound with the molecular formula C12H24O3This compound is an intermediate in the synthesis of 2,2,3,5-tetramethylhexanoic acid, which is used in analytical studies to determine the total organic acid content in aqueous coolants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate can be synthesized through the esterification of 3-hydroxy-2,2,3,5-tetramethylhexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2,3,5-tetramethylhexanoic acid.
Reduction: Formation of 3-hydroxy-2,2,3,5-tetramethylhexanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral activity against Coxsackievirus.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with the viral RNA polymerase . Additionally, its interactions with enzymes and receptors in biological systems can lead to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxyhexanoate: Similar in structure but lacks the additional methyl groups, resulting in different chemical and physical properties.
2,2,3-trimethyl-5-ethylheptane: Another related compound with a different arrangement of methyl groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which imparts unique chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C12H24O3 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate |
InChI |
InChI=1S/C12H24O3/c1-7-15-10(13)11(4,5)12(6,14)8-9(2)3/h9,14H,7-8H2,1-6H3 |
InChI-Schlüssel |
YURZTOWLAMVLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C(C)(CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid](/img/structure/B15227222.png)
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)







![5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15227290.png)

